N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Quantum Chemical Descriptors

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide (CAS 1421442-49-0) is a synthetic tertiary benzamide characterized by a 4-trifluoromethylphenyl carbonyl core, N,N-disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. With a molecular formula of C₁₈H₁₄F₃NO₂S and a molecular weight of approximately 365.37 g/mol, the compound integrates three pharmacophoric features within a single compact scaffold: an electron-withdrawing para-CF₃ substituent on the benzamide ring, and two distinct five-membered heteroaromatic rings (furan at the 3-position and thiophene at the 2-position) linked via methylene bridges to the amide nitrogen.

Molecular Formula C18H14F3NO2S
Molecular Weight 365.37
CAS No. 1421442-49-0
Cat. No. B2733265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide
CAS1421442-49-0
Molecular FormulaC18H14F3NO2S
Molecular Weight365.37
Structural Identifiers
SMILESC1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-3-14(4-6-15)17(23)22(10-13-7-8-24-12-13)11-16-2-1-9-25-16/h1-9,12H,10-11H2
InChIKeyWGFOYMFBYPBZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide (CAS 1421442-49-0) Procurement and Differentiation Baseline


N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide (CAS 1421442-49-0) is a synthetic tertiary benzamide characterized by a 4-trifluoromethylphenyl carbonyl core, N,N-disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups . With a molecular formula of C₁₈H₁₄F₃NO₂S and a molecular weight of approximately 365.37 g/mol, the compound integrates three pharmacophoric features within a single compact scaffold: an electron-withdrawing para-CF₃ substituent on the benzamide ring, and two distinct five-membered heteroaromatic rings (furan at the 3-position and thiophene at the 2-position) linked via methylene bridges to the amide nitrogen . This structural assembly positions the compound within a series of heterocycle-substituted trifluoromethylbenzamides that have attracted interest as lead-like scaffolds in medicinal chemistry screening libraries [1].

Why Generic Substitution Fails for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide: Structural Uniqueness Constraints


The compound's differentiation is driven by the simultaneous presence of three structural features that are not co-located in any single commercially available close analog: (i) the para-CF₃ group on the benzamide ring, which confers distinct electronic and lipophilic properties; (ii) the furan-3-ylmethyl substituent, providing specific hydrogen-bond acceptor and π-stacking geometry; and (iii) the thiophen-2-ylmethyl substituent, which contributes sulfur-mediated polarizability and distinct metabolic liabilities compared to furan . When the para-CF₃ is replaced with methyl (CAS 1421489-45-3), the compound loses approximately 1.5 log units of lipophilicity and the electron-withdrawing character that tunes the benzamide carbonyl reactivity [1]. When the thiophene ring is replaced with an additional furan (furan-3-carboxamide analog, CAS 1428379-13-8), the sulfur-mediated interactions and metabolic profile are fundamentally altered [1]. Even the close ethylene-linker homolog (CAS 1421466-65-0), which differs by only one additional methylene unit in the thiophene tether, exhibits measurably different conformational flexibility and molecular shape, as reflected in a molecular weight shift from 365.37 to 379.4 g/mol and altered chromatographic retention .

Quantitative Differentiation Evidence for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide Against Closest Analogs


Electronic Property Differentiation: para-CF₃ vs. para-CH₃ Impact on Benzamide Carbonyl Reactivity

In a semi-empirical QSAR classification study of furan and thiophene amide derivatives, compounds bearing electron-withdrawing substituents (such as 4-CF₃) on the benzamide ring clustered in a pharmacologically distinct region of the principal component space compared to those with electron-donating groups (such as 4-CH₃). The 4-CF₃ benzamide derivatives exhibited systematically higher electrophilicity indices and altered HOMO-LUMO gap values relative to their methyl-substituted counterparts [1]. The target compound (4-CF₃) versus its direct 2-methyl analog (CAS 1421489-45-3) represents a substitution that replaces the strongly electron-withdrawing CF₃ (Hammett σₚ = +0.54) with a weakly electron-donating CH₃ (Hammett σₚ = -0.17), which is predicted to shift the benzamide carbonyl IR stretching frequency by approximately 10–15 cm⁻¹ and alter the amide bond's resistance to hydrolysis [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Quantum Chemical Descriptors

TLK2 Kinase Inhibition Tolerance: 4-CF₃ Substitution Maintains Activity Within 3-Fold of Unsubstituted Analog

In a published SAR study of oxindole-based TLK2 inhibitors, the 4-CF₃ substitution on a benzamide-containing scaffold (compound 103) was reported to be 'partly tolerated,' showing only a 3-fold drop in TLK2 inhibitory activity compared to the unsubstituted analog when paired with an imidazole head group [1]. This establishes a quantitative benchmark for the 4-CF₃ benzamide motif: the CF₃ group, while reducing potency by approximately 3-fold relative to hydrogen, is sufficiently tolerated to retain meaningful target engagement, unlike bulkier or more polar substituents that can abolish activity entirely [1]. The target compound's 4-CF₃ benzamide core, when incorporated into a screening library or further derivatized, is therefore expected to maintain kinase target engagement within this tolerance window.

Kinase Inhibition TLK2 Medicinal Chemistry

Computed Lipophilicity and Physicochemical Differentiation from the 2-Methyl Analog (CAS 1421489-45-3)

Computed XLogP3 values for the target compound (XLogP3 ≈ 4.2) are approximately 1.5 log units higher than those of the 2-methyl analog (CAS 1421489-45-3, XLogP3 ≈ 2.7), driven by the replacement of the 4-CF₃ group (π constant ≈ +0.88) with a 2-CH₃ group (π constant ≈ +0.56) and the different substitution pattern [1]. This lipophilicity difference of ~1.5 log units translates to a predicted ~30-fold higher octanol-water partition coefficient for the target compound, which has direct implications for membrane permeability, plasma protein binding, and metabolic clearance rate [1]. The molecular weight difference (target: 365.37 vs. methyl analog: 311.4 g/mol) further reflects the distinct physicochemical space occupied by the two compounds .

Physicochemical Properties Lipophilicity ADME Prediction

Heteroaromatic π-Stacking Geometry Differentiation: Furan-3-yl vs. Thiophen-2-yl Regioisomeric Pairing

The target compound is uniquely characterized by a furan-3-ylmethyl (β-substituted furan) paired with a thiophen-2-ylmethyl (α-substituted thiophene). This specific regioisomeric combination creates a distinctive spatial arrangement of the oxygen and sulfur heteroatoms relative to the benzamide core: the furan oxygen at the 3-position projects into a different π-stacking plane than the thiophene sulfur at the 2-position [1]. In furan and thiophene amide derivatives classified by QSAR modeling, the regioisomeric attachment pattern (2- vs. 3-substitution) was a significant driver of pharmacological clustering, with 3-substituted furans occupying a distinct region of activity space from their 2-substituted counterparts [1]. Among commercially available analogs, the 3,4-difluoro variant (CAS 1421445-37-5) lacks the sulfur atom entirely, while the 2-chloro analog (CAS 1428364-60-6) features only a single heteroaromatic ring substitution pattern. No other commercially listed analog combines furan-3-ylmethyl with thiophen-2-ylmethyl on the same amide nitrogen.

Molecular Recognition π-Stacking Interactions Ligand Design

Methylene vs. Ethylene Linker Conformational Differentiation from Homolog CAS 1421466-65-0

The target compound contains a direct methylene (-CH₂-) linker between the thiophene ring and the amide nitrogen, whereas the closest homolog (CAS 1421466-65-0) incorporates an ethylene (-CH₂-CH₂-) linker. This single methylene unit difference increases the molecular weight from 365.37 to 379.4 g/mol and adds one additional rotatable bond (from 6 to 7), which increases conformational entropy and may affect the entropic penalty upon target binding . In furan-thiophene amide QSAR models, the tether length was identified as a key structural variable influencing both chromatographic retention and predicted pharmacological classification, with methylene-linked and ethylene-linked compounds occupying adjacent but distinct clusters [1].

Conformational Analysis Linker Optimization Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide


Kinase Inhibitor Lead Optimization: 4-CF₃ Benzamide Scaffold with Balanced TLK2 Tolerance

The compound serves as a strategic starting point for kinase inhibitor programs where the 4-CF₃ benzamide motif is desired. As demonstrated by the TLK2 SAR data showing only a ~3-fold potency reduction with 4-CF₃ substitution relative to hydrogen [1], the target compound's core can be elaborated with diverse head groups while maintaining tolerable target engagement. The presence of both furan and thiophene rings provides two distinct vectors for further functionalization, enabling parallel SAR exploration.

ADME Property Screening: High-Lipophilicity Benchmark Compound for Permeability and Metabolic Stability Assays

With a computed XLogP3 of approximately 4.2, the target compound is a suitable high-lipophilicity benchmark for in vitro ADME screening cascades, representing the upper end of drug-like lipophilicity space [1]. The ~1.5 log unit lipophilicity gap compared to the 2-methyl analog (XLogP3 ≈ 2.7) allows for matched-pair analysis of how the CF₃ substitution affects Caco-2 permeability, microsomal stability, and plasma protein binding within the same heteroaromatic benzamide scaffold [1].

Fragment-Based Drug Discovery: Unique Heteroaromatic Pairing for π-Stacking Interaction Screening

The unique furan-3-ylmethyl + thiophen-2-ylmethyl regioisomeric pairing, which is not duplicated in any commercially listed close analog, makes the target compound a valuable probe in fragment-based screening [1]. The distinct spatial presentation of the oxygen (furan 3-position) and sulfur (thiophene 2-position) lone pairs enables mapping of heteroatom-specific interactions in target binding sites, complementing more common bis-furan or bis-thiophene fragments [1].

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.